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Compound of Interest

Compound Name: N-Methyl-N-phenylglycine

Cat. No.: B3135946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyl-N-phenylglycine, a key intermediate in various synthetic applications. Due to the

limited availability of a complete, publicly accessible dataset for this specific molecule, this

document presents a combination of data from closely related compounds—N-Phenylglycine

and N-Methylglycine (Sarcosine)—and predicted values based on established spectroscopic

principles. This approach offers a robust reference for the identification and characterization of

N-Methyl-N-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for N-
Methyl-N-phenylglycine, with comparative data from related structures.

¹H NMR Spectral Data
The proton NMR spectrum of N-Methyl-N-phenylglycine is expected to show distinct signals

for the aromatic protons, the methylene protons of the glycine backbone, and the N-methyl

protons.
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Proton Assignment

Predicted Chemical

Shift (δ, ppm) for N-

Methyl-N-

phenylglycine

Reported Chemical

Shift (δ, ppm) for N-

Phenylglycine

Reported Chemical

Shift (δ, ppm) for N-

Methylglycine

(Sarcosine)

Phenyl-H (ortho,

meta, para)
6.7 - 7.3 ~6.6 - 7.2 -

Methylene (-CH₂-) ~4.1 ~3.9 ~3.0

N-Methyl (-NCH₃) ~3.0 - ~2.7

Carboxylic Acid (-

COOH)
10.0 - 12.0 (broad) 10.0 - 12.0 (broad) 10.0 - 12.0 (broad)

¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on each unique carbon environment within

N-Methyl-N-phenylglycine.

Carbon Assignment

Predicted Chemical

Shift (δ, ppm) for N-

Methyl-N-

phenylglycine

Reported Chemical

Shift (δ, ppm) for N-

Phenylglycine

Reported Chemical

Shift (δ, ppm) for N-

Methylglycine

(Sarcosine)

Carboxylic Acid (-

COOH)
~172 ~173 ~174

Phenyl C-N ~148 ~147 -

Phenyl C-H (ortho,

meta, para)
113 - 130 113 - 129 -

Methylene (-CH₂-) ~55 ~47 ~50

N-Methyl (-NCH₃) ~37 - ~35

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the expected characteristic absorption bands for N-Methyl-N-phenylglycine.

Functional

Group

Vibrational

Mode

Predicted

Absorption

Range (cm⁻¹)

for N-Methyl-N-

phenylglycine

Reported

Absorption

Range (cm⁻¹)

for N-

Phenylglycine

Reported

Absorption

Range (cm⁻¹)

for N-

Methylglycine

(Sarcosine)

Carboxylic Acid O-H stretch
2500 - 3300

(broad)

2500 - 3300

(broad)

2500 - 3300

(broad)

Carboxylic Acid C=O stretch 1700 - 1725 ~1710 ~1720

Aromatic Ring C=C stretch 1450 - 1600 1450 - 1600 -

Aromatic Ring
C-H bend (out-

of-plane)
690 - 900 690 - 900 -

Amine C-N stretch 1200 - 1350 1200 - 1350 1100 - 1300

Alkane C-H stretch 2850 - 3000 2850 - 3000 2850 - 3000

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-Methyl-N-phenylglycine (Molecular Weight: 165.19 g/mol ), the following

data are expected.

Analysis Type

Predicted m/z

Values for N-Methyl-

N-phenylglycine

Reported m/z Values

for N-Phenylglycine

Reported m/z Values

for N-Methylglycine

(Sarcosine)

Molecular Ion (M⁺) 165 151 89

Major Fragments

120 ([M-COOH]⁺),

106 ([M-CH₂COOH]⁺),

91 ([C₆H₅N]⁺), 77

([C₆H₅]⁺)

106 ([M-COOH]⁺), 93

([C₆H₅NH₂]⁺), 77

([C₆H₅]⁺)

44 ([M-COOH]⁺), 30

([CH₂NH₂]⁺)
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition (¹H and ¹³C NMR):

Instrument: 400 MHz (or higher) NMR Spectrometer.

Temperature: 298 K.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Transfer a portion of the powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry
Sample Introduction (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or after

separation by gas chromatography (GC-MS).

Data Acquisition (EI-MS):

Instrument: Mass Spectrometer with an Electron Ionization source.

Ionization Energy: 70 eV.[1][2][3]
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Mass Range: m/z 40-500.

Scan Speed: 1-2 scans per second.

The instrument is operated under high vacuum.[1][3]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Methyl-N-phenylglycine.
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Caption: General workflow for the spectroscopic analysis of N-Methyl-N-phenylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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